molecular formula C21H27N7O B2618123 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one CAS No. 920378-83-2

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one

Cat. No. B2618123
CAS RN: 920378-83-2
M. Wt: 393.495
InChI Key: ZGAYMHDJVYYRFD-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one” is a complex organic molecule. It contains a benzyl group attached to a triazolopyrimidine core, which is further linked to a piperazine ring . This structure is part of a class of compounds that have been studied for their potential biomedical applications .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolopyrimidine core, a common feature in a variety of biologically active compounds . This core is linked to a benzyl group and a piperazine ring, adding complexity to the molecule .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 421.539 Da and a monoisotopic mass of 421.259003 Da . It has a density of 1.3±0.1 g/cm³, a boiling point of 649.3±55.0 °C at 760 mmHg, and a flash point of 346.5±31.5 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

This compound has been found to be a novel inhibitor of CDK2, a target for cancer treatment . CDK2 inhibition selectively targets tumor cells, and this compound has shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines .

Antitumor Activities

A series of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives, including this compound, were synthesized and evaluated for their antitumor activities against five human cancer cell lines (MGC-803, MCF-7, EC-109, PC-3 and Hela) in vitro .

Antimicrobial Activity

This compound has been synthesized and evaluated for its antimicrobial activity . It was found to have significant antimicrobial properties, making it a potential candidate for the development of new antimicrobial drugs .

Synthesis of Heterocyclic Compounds

Hydrazonoyl halides, which are used in the synthesis of this compound, have been widely used as reagents for the synthesis of heterocyclic compounds . This makes this compound a valuable tool in the field of organic chemistry .

Inhibition of LSD1

In a study, this compound was found to inhibit LSD1, an enzyme that plays a crucial role in the proliferation and migration of cancer cells . This makes it a potential candidate for the development of new anticancer drugs .

Antifungal Activity

In addition to its antimicrobial properties, this compound has also been evaluated for its antifungal activity . This makes it a potential candidate for the development of new antifungal drugs .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, reactivity, and potential biomedical applications. Given the interest in similar compounds for their antimicrobial and enzyme inhibitory activities , this compound could be a promising candidate for future research.

properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-21(2,3)13-17(29)26-9-11-27(12-10-26)19-18-20(23-15-22-19)28(25-24-18)14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAYMHDJVYYRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one

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